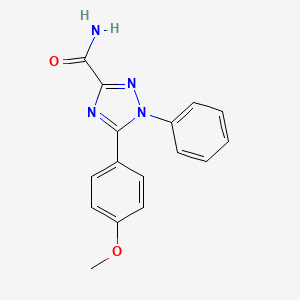
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- is a compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of appropriate substituted hydrazines with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant agent, making it a candidate for further studies in neurological disorders.
Medicine: Its anticonvulsant properties have been evaluated in animal models, showing promising results in reducing seizure activity.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- exerts its effects is not fully understood. it is believed to involve the modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate receptors. These molecular targets and pathways are crucial in the regulation of neuronal excitability and seizure activity .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxamide: A simpler triazole derivative with similar anticonvulsant properties.
1,2,4-Triazole-3-thiol:
1,2,4-Triazole-3-carboxylic acid: A triazole derivative used as a building block in organic synthesis.
The uniqueness of 1H-1,2,4-Triazole-3-carboxamide, 5-(4-methoxyphenyl)-1-phenyl- lies in its specific substitution pattern, which may contribute to its distinct pharmacological properties .
Propiedades
Número CAS |
89010-19-5 |
|---|---|
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-9-7-11(8-10-13)16-18-15(14(17)21)19-20(16)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,21) |
Clave InChI |
CHTITCDSRSVPLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


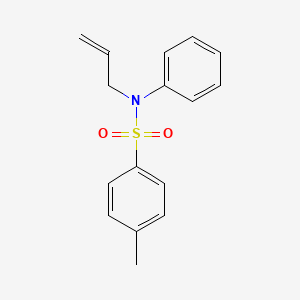
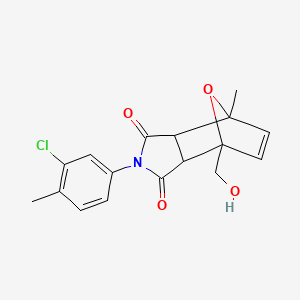
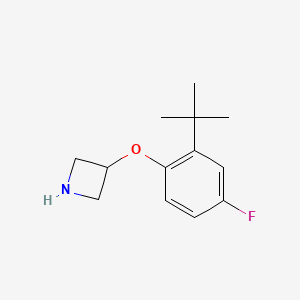
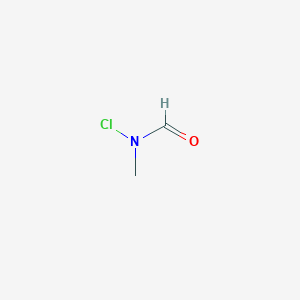
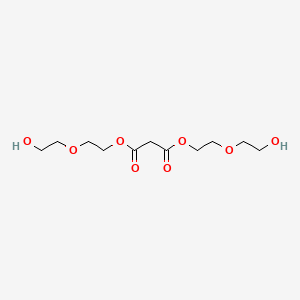
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
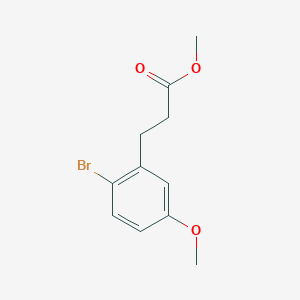
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
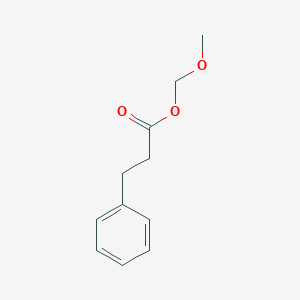
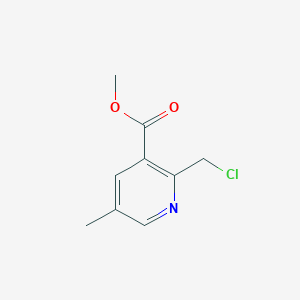
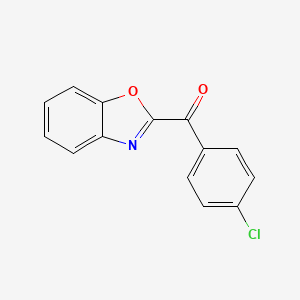
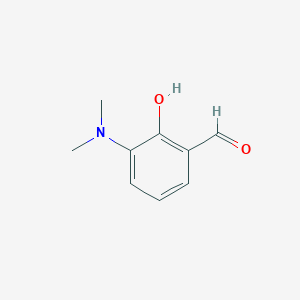
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
